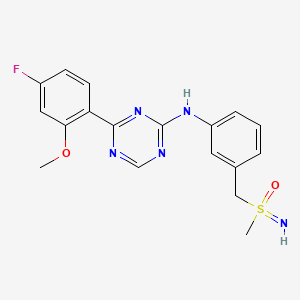

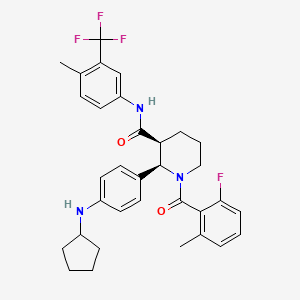

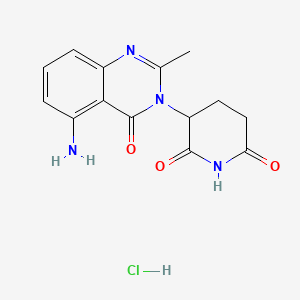

(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine

Übersicht

Beschreibung

AZD3839 is an inhibitor of beta-secretase 1 (BACE1). It selectively binds to BACE1 over BACE2 (Kis = 26.1 and 372.4 nM, respectively, for the human enzymes). It also inhibits human ether-a-go-go-related gene (hERG) potassium channels expressed in CHO cells (IC50 = 4.8 μM). AZD3839 decreases amyloid-β (Aβ) secretion from mouse Neuro2a neuroblastoma cells and primary neurons (IC50s = 32.2 and 50.9 nM, respectively). It dose- and time-dependently decreases Aβ levels in the plasma and brain of mice and guinea pigs. AZD3839 also decreases Aβ in the cerebrospinal fluid (CSF) of cynomolgus monkeys when administered at a dose of 20 μmol/kg.

AZD3839 is a potent and selective BACE1 inhibitor. AZD3839 is clinical candidate for the treatment of Alzheimer disease. AZD3839 inhibits BACE1 activity, Aβ and sAPPβ release from modified and wild-type human SH-SY5Y cells and mouse N2A cells as well as from mouse and guinea pig primary cortical neurons. Selectivity against BACE2 and cathepsin D was 14 and >1000-fold, respectively. AZD3839 exhibits dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid Aβ levels in mouse, guinea pig, and non-human primate. AZD3839 effectively reduces the levels of Aβ in brain, CSF, and plasma in several preclinical species.

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

AZD3839 is primarily known for its role as a BACE1 inhibitor , which is significant in Alzheimer’s disease research . BACE1 is an enzyme involved in the production of amyloid-beta peptides, which accumulate to form plaques in the brains of Alzheimer’s patients. By inhibiting BACE1, AZD3839 has the potential to reduce amyloid-beta levels and modify the disease’s progression . It has shown effectiveness in reducing Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma in preclinical species, suggesting its potential as a disease-modifying treatment .

Cognitive Disorders

The reduction of amyloid-beta by AZD3839 may not only benefit Alzheimer’s patients but could also be applicable in treating other cognitive disorders where amyloid-beta plays a role. Its ability to cross the blood-brain barrier makes it a valuable candidate for further research in various neurodegenerative diseases characterized by cognitive decline .

Brain Health

In the broader context of brain health, AZD3839’s impact on amyloid-beta levels could be significant. Maintaining lower levels of amyloid-beta could potentially prevent the onset of symptoms associated with cognitive disorders, making it a compound of interest for preventive strategies in brain health .

Clinical Trials

AZD3839 has been used in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans . Although its development was discontinued due to dose-related QTcF prolongation observed in healthy volunteers, the data gathered from these trials contribute to the understanding of BACE1 inhibitors’ effects on humans .

Pharmacological Research

In pharmacology, AZD3839 serves as a model compound for studying the pharmacodynamics of BACE1 inhibitors. Its selectivity and brain permeability provide insights into designing drugs that can effectively target brain enzymes without affecting similar enzymes elsewhere in the body .

Medical Research

Beyond its direct applications in treating diseases, AZD3839 is also used in basic medical research to understand the role of BACE1 in amyloid-beta production and the pathogenesis of Alzheimer’s disease. This research can lead to the discovery of new therapeutic targets and the development of novel treatment strategies .

Wirkmechanismus

Target of Action

AZD3839, also known as (1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine, primarily targets the human beta-site amyloid (Aβ) precursor protein-cleaving enzyme1 (BACE1) . BACE1 is a key enzyme involved in the processing of the amyloid precursor protein (APP) and formation of amyloid β peptide (Aβ) species .

Mode of Action

AZD3839 acts as a potent and selective inhibitor of BACE1 . It inhibits BACE1 activity in a concentration-dependent manner . This inhibition results in a reduction of Aβ and sAPP release from modified and wild-type human SH-SY5Y cells and mouse N2A cells, as well as from mouse and guinea pig primary cortical neurons .

Biochemical Pathways

The inhibition of BACE1 by AZD3839 affects the processing of APP, leading to a reduction in the formation of Aβ species . Aβ species are implicated in the pathogenesis of Alzheimer’s disease, as their cerebral deposition might be critical for disease progression .

Pharmacokinetics

Following a single oral dose, the increase of area under the curve (AUC), AUC (0-t), and maximum concentration (Cmax) of AZD3839 was non-linear and greater than proportional . Pharmacokinetic/pharmacodynamic analyses of mouse and guinea pig data showed a good correlation between the potency of AZD3839 in primary cortical neurons and in vivo brain effects .

Result of Action

AZD3839 effectively reduces the levels of Aβ in brain, cerebrospinal fluid (CSF), and plasma in several preclinical species . This reduction in Aβ levels suggests that AZD3839 may have disease-modifying potential in the treatment of Alzheimer’s disease .

Action Environment

The action of AZD3839 is influenced by the environment within the brain compartment. In preclinical animal models, the concentration-effect relationship of Aβ40 reduction revealed that AZD3839 achieved a maximal inhibition of approximately 60–70%, with the exception of the brain compartment in guinea pig .

Eigenschaften

IUPAC Name |

(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXBCEQZNKUUIP-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine | |

CAS RN |

1227163-84-9 | |

| Record name | AZD3839 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227163849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3839 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [2-[7-[2-(4-Cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-3839 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ID590133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.